3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
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Overview
Description
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring, a pyridine moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological effects .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Metal-free synthetic routes are often preferred to minimize the use of toxic and expensive catalysts .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or pyridine derivatives.
Scientific Research Applications
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
- 3-methoxy-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide
- 3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-4-carboxamide
Uniqueness
3-methoxy-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-9(17-14-10)11(15)13-7-8-4-2-3-5-12-8/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMVOUPPXJJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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